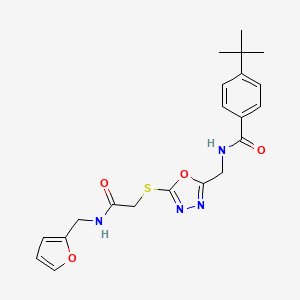

4-(tert-butyl)-N-((5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

CAS No.: 872613-80-4

Cat. No.: VC5898508

Molecular Formula: C21H24N4O4S

Molecular Weight: 428.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 872613-80-4 |

|---|---|

| Molecular Formula | C21H24N4O4S |

| Molecular Weight | 428.51 |

| IUPAC Name | 4-tert-butyl-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |

| Standard InChI | InChI=1S/C21H24N4O4S/c1-21(2,3)15-8-6-14(7-9-15)19(27)23-12-18-24-25-20(29-18)30-13-17(26)22-11-16-5-4-10-28-16/h4-10H,11-13H2,1-3H3,(H,22,26)(H,23,27) |

| Standard InChI Key | QSDOAZZTUAOZMX-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

-

A 4-(tert-butyl)benzamide group, providing hydrophobicity and steric bulk.

-

A 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity.

-

A furan-2-ylmethylaminoethylthio side chain, contributing electron-rich heterocyclic character.

The IUPAC name—4-tert-butyl-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide—reflects this arrangement. Key spectral identifiers include the SMILES string CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=CO3 and the InChIKey QSDOAZZTUAOZMX-UHFFFAOYSA-N.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 428.51 g/mol |

| CAS Registry | 872613-80-4 |

| PubChem CID | 16832762 |

| Solubility | Not reported |

The tert-butyl group enhances lipid solubility, while the oxadiazole and furan moieties may facilitate π-π stacking and dipole interactions. Quantitative structure-activity relationship (QSAR) modeling could predict logP, polar surface area, and other parameters, but experimental data remain absent.

Synthesis and Optimization

General Synthetic Strategies

The synthesis of analogous 1,3,4-oxadiazole benzamides typically involves:

-

Esterification: Starting materials like 2-chloro-5-iodobenzoic acid are esterified to protect carboxylic acid groups .

-

Cyanation: Introduction of nitrile groups via nucleophilic substitution or metal-catalyzed reactions .

-

Oxadiazole Formation: Cyclization of thioamide intermediates with hydroxylamine derivatives under alkaline conditions .

-

Aminolysis: Coupling of oxadiazole intermediates with amines or amides to install side chains .

For the target compound, a plausible route would involve:

-

Reacting 4-(tert-butyl)benzoyl chloride with a 5-(mercaptoethyl)-1,3,4-oxadiazole precursor.

-

Introducing the furan-2-ylmethylamino group via amide bond formation .

Reaction Conditions and Catalysts

Optimization data from analogous syntheses reveal critical factors:

| Step | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Cyclization | L-proline | 70–100°C | 75–79 |

| Aminolysis | Triethylamine | RT–80°C | 66–90 |

Adapted from Wang et al. (2020), these conditions emphasize the role of organocatalysts like L-proline in facilitating 1,2,4-oxadiazole cyclization . Side reactions, such as premature amide formation, are mitigated by controlled reagent addition and temperature staging .

Structural Characterization

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

High-resolution MS (HRMS) would confirm the molecular ion at m/z 428.51 with fragments corresponding to the oxadiazole ring (CNO) and furan cleavage.

-

Crystallographic Data

While no single-crystal data exist for this compound, related 1,3,4-oxadiazoles exhibit planar ring systems with dihedral angles of 5–15° relative to attached aryl groups . Hydrogen bonding between the oxadiazole N-atoms and amide protons likely stabilizes the solid-state structure .

| Compound Class | Activity (IC) | Target Organism |

|---|---|---|

| Pyridine-oxadiazole | 1–10 mg/L (larvicidal) | Aedes aegypti |

| Furan-benzamide | 63–90% inhibition | Botrytis cinerea |

Though direct data are lacking, the tert-butyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to polar analogs .

Future Research Directions

In Silico Studies

Molecular docking against targets like acetylcholinesterase (PDB: 4EY7) or fungal CYP51 (PDB: 5TZ1) could prioritize in vitro assays.

Synthetic Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume